molecular formula C9H14NOP B2871829 4-(Dimethylphosphoryl)-2-methylaniline CAS No. 1197956-24-3

4-(Dimethylphosphoryl)-2-methylaniline

Cat. No.: B2871829
CAS No.: 1197956-24-3
M. Wt: 183.191
InChI Key: JNBUHVMBJYXHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. This could include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability, and the products it forms during reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Photophysical Properties and Solid-State Structures

Research on borylanilines, which share structural similarities to 4-(Dimethylphosphoryl)-2-methylaniline by featuring substituted aniline groups, reveals insights into unique solid-state structures and photophysical properties. These compounds exhibit intermolecular N–H- - -π electrostatic interactions, which are rare and significant for understanding molecular conformations and interactions in solid states. The study of such compounds aids in the advancement of materials science, particularly in designing molecules with specific optical or electronic properties (Sudhakar, Mukherjee, & Thilagar, 2013).

Chemoselective Methylation

Investigations into the chemoselective methylation of functionalized anilines using dimethyl carbonate over NaY faujasite explore the selective formation of N-methylanilines without concurrent O-methylation or N-/O-methoxy carbonylation side processes. Such studies are crucial for the development of selective synthetic methodologies in organic chemistry, potentially impacting the synthesis of various pharmaceuticals and fine chemicals (Selva, Tundo, & Perosa, 2003).

Electropolymerization and Conducting Polymers

The electrochemical oxidation of dimethylanilines, such as 2,5-dimethylaniline, in specific media has been studied for the polymerization process, yielding polymers with characteristics of polyaniline. These findings are significant for the field of conducting polymers, which are utilized in various applications including sensors, actuaries, and electronic devices. Understanding the oxidation process and the resulting polymer properties is crucial for developing new materials with tailored conductive properties (Geniés & Noël, 1990).

Spectroelectrochemical Studies and Material Stability

Spectroelectrochemical methods are used to study the formation and redox behavior of poly(N-methylaniline) from N-methylaniline oxidation. These methods elucidate structural changes during redox switching and the degradation products of polymers, providing insight into the stability and durability of materials for electronic applications (Planes et al., 2014).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or disrupting cellular processes .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This could include its toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves identifying areas of ongoing research or potential future applications of the compound .

Properties

IUPAC Name

4-dimethylphosphoryl-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NOP/c1-7-6-8(12(2,3)11)4-5-9(7)10/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBUHVMBJYXHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)P(=O)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197956-24-3
Record name 4-(dimethylphosphoryl)-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylaniline (0.372 g, 2.00 mmol) in 8 mL DMF was added dimethylphosphine oxide (0.171 g, 2.20 mmol), palladium acetate (22.4 mg, 0.0100 mmol), XANTPHOS (69.4 mg, 0.120 mmol), and potassium phosphate (0.467 g, 2.20 mmol). The mixture was purged with nitrogen, and subjected to microwaves at 150° C. for 20 minutes. The reaction mixture was concentrated and purified by silica gel chromatography (0-20% 7N ammonia in methanol:dichloromethane) to afford the desired product (0.313 g, 85% yield).
Quantity
0.372 g
Type
reactant
Reaction Step One
Quantity
0.171 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0.467 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
22.4 mg
Type
catalyst
Reaction Step One
Quantity
69.4 mg
Type
catalyst
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.